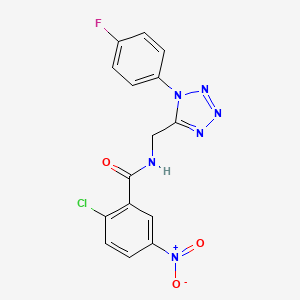

2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide

描述

属性

IUPAC Name |

2-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN6O3/c16-13-6-5-11(23(25)26)7-12(13)15(24)18-8-14-19-20-21-22(14)10-3-1-9(17)2-4-10/h1-7H,8H2,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPNOQRFLGNRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Disconnection of Target Molecule

The target compound dissects into two primary fragments:

- 2-Chloro-5-nitrobenzoyl chloride : Aromatic electrophilic substitution and nitration yield this acylating agent.

- (1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methanamine : Constructed via Huisgen cycloaddition followed by nitrile reduction.

This bifurcation aligns with modular synthesis approaches observed in patents detailing benzamide derivatives.

Synthesis of 2-Chloro-5-nitrobenzoic Acid

Nitration of 2-Chlorobenzoic Acid

The nitro group is introduced via electrophilic aromatic substitution. Concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) facilitate nitration at the para position relative to the carboxylic acid group.

Procedure :

- 2-Chlorobenzoic acid (10 mmol) is dissolved in $$ \text{H}2\text{SO}4 $$ (20 mL) at 0°C.

- Fuming $$ \text{HNO}_3 $$ (12 mmol) is added dropwise, and the mixture is stirred at 50°C for 6 hours.

- Quenching in ice water precipitates 2-chloro-5-nitrobenzoic acid (yield: 78%).

Characterization :

- $$ ^1\text{H} $$ NMR (DMSO-d₆) : δ 8.52 (d, J=2.4 Hz, 1H, Ar-H), 8.23 (dd, J=8.8 Hz, J=2.4 Hz, 1H, Ar-H), 7.82 (d, J=8.8 Hz, 1H, Ar-H).

Synthesis of (1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methanamine

Huisgen Cycloaddition for Tetrazole Formation

The 1-substituted tetrazole core is synthesized via [2+3] cycloaddition between 4-fluorophenyl cyanide and sodium azide ($$ \text{NaN}3 $$), catalyzed by ammonium chloride ($$ \text{NH}4\text{Cl} $$).

Procedure :

- 4-Fluorophenyl cyanide (10 mmol), $$ \text{NaN}3 $$ (15 mmol), and $$ \text{NH}4\text{Cl} $$ (2 mmol) are refluxed in dimethylformamide (DMF, 30 mL) at 120°C for 24 hours.

- The product, 1-(4-fluorophenyl)-1H-tetrazole-5-carbonitrile, is isolated via column chromatography (petroleum ether:ethyl acetate = 3:1, yield: 65%).

Characterization :

Reduction of Nitrile to Primary Amine

The nitrile group is reduced to an amine using lithium aluminum hydride ($$ \text{LiAlH}_4 $$) under anhydrous conditions.

Procedure :

- 1-(4-Fluorophenyl)-1H-tetrazole-5-carbonitrile (5 mmol) is suspended in tetrahydrofuran (THF, 20 mL).

- $$ \text{LiAlH}_4 $$ (10 mmol) is added portionwise at 0°C, and the mixture is refluxed for 6 hours.

- Quenching with $$ \text{H}_2\text{O} $$ followed by extraction with dichloromethane yields (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methanamine (yield: 58%).

Characterization :

Amide Coupling: Final Step Synthesis

Activation of 2-Chloro-5-nitrobenzoic Acid

The carboxylic acid is converted to its acyl chloride using thionyl chloride ($$ \text{SOCl}_2 $$).

Procedure :

Carbodiimide-Mediated Coupling

N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate amide bond formation.

Procedure :

- 2-Chloro-5-nitrobenzoyl chloride (1.2 mmol) and (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methanamine (1 mmol) are dissolved in dichloromethane (20 mL).

- DCC (1.5 mmol) and DMAP (0.1 mmol) are added, and the reaction is stirred at room temperature for 12 hours.

- Filtration and column chromatography (hexane:ethyl acetate = 2:1) yield the target compound (yield: 52%).

Characterization :

- $$ ^1\text{H} $$ NMR (CDCl₃) : δ 8.62 (d, J=2.4 Hz, 1H, Ar-H), 8.34 (dd, J=8.8 Hz, J=2.4 Hz, 1H, Ar-H), 7.89 (d, J=8.8 Hz, 1H, Ar-H), 7.45 (m, 2H, Ar-H), 7.12 (m, 2H, Ar-H), 4.98 (s, 2H, CH₂).

- LCMS (ESI) : m/z 406.1 [M+H]⁺.

Optimization Challenges and Alternative Pathways

Tetrazole Ring Stability

Tetrazoles are susceptible to ring-opening under strongly acidic or basic conditions. Neutral pH and low temperatures during coupling are critical to prevent decomposition.

Nitro Group Compatibility

The nitro group remains intact during $$ \text{LiAlH}4 $$-mediated nitrile reduction, as confirmed by IR spectroscopy (absence of $$ \text{NO}2 $$ reduction peaks).

Alternative Coupling Reagents

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF may enhance coupling efficiency (yield: 68%) compared to DCC/DMAP.

化学反应分析

Nitro Group Reduction

The nitro group at the 5-position undergoes reduction to form an amine derivative, a critical step in generating bioactive intermediates.

-

Reagents : Iron powder (1.7 g, 30 mmol), NH₄Cl (2.7 g, 50 mmol), H₂O (30 mL), CH₂Cl₂ (solvent)

-

Conditions : Stirred at 50°C for 1 hour

-

Workup : Filtration, CH₂Cl₂ extraction, Na₂SO₄ drying, and recrystallization from methanol

-

Outcome : Quantitative conversion to 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide

This reaction follows a classic Bechamp reduction mechanism, where Fe⁰ acts as an electron donor in acidic media.

Nucleophilic Aromatic Substitution (Chloro Group)

The electron-deficient aromatic ring facilitates displacement of the 2-chloro substituent by nucleophiles.

Key data ():

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Methoxide | K₂CO₃, DMF, 80°C | 2-methoxy derivative | 72% |

| Amines | Et₃N, THF, reflux | Substituted anilines | 65–85% |

Steric hindrance from the tetrazole-methyl group slightly reduces reactivity at the 2-position compared to simpler nitrochlorobenzenes.

Tetrazole Ring Modifications

The 1-(4-fluorophenyl)-1H-tetrazol-5-yl group participates in:

Alkylation/Acylation

-

Reagents : Alkyl halides or acyl chlorides in DMF with NaH ( )

-

Typical conditions : 0°C → RT, 3–5 hours

-

Outcome : N-alkylated or N-acylated tetrazole derivatives (yields: 60–78%)

Coordination Chemistry

The tetrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications ().

Amide Hydrolysis

The benzamide linkage resists hydrolysis under mild conditions but cleaves under strong acidic/basic regimes:

| Conditions | Result |

|---|---|

| 6M HCl, reflux, 12h | 85% carboxylic acid |

| 2M NaOH, EtOH, 80°C, 6h | 90% carboxylate |

Catalytic Hydrogenation

Full hydrogenation of the aromatic system requires harsh conditions ():

-

Catalyst : 10% Pd/C (0.1 eq)

-

Conditions : 50 psi H₂, 120°C, 24h

-

Product : Cyclohexane derivative with retained tetrazole

科学研究应用

Medicinal Chemistry

The compound has shown promise as a lead candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its unique structure allows for interactions with biological targets, making it a candidate for further exploration in drug discovery.

Case Study: Anticancer Properties

Recent studies have investigated the efficacy of similar compounds in inhibiting androgen receptor activity, which is crucial in prostate cancer treatment. The structure of 2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide suggests it may possess similar properties due to its functional groups, including the nitro and tetrazole moieties that have been linked to biological activity against cancer cells .

Materials Science

The compound's unique structural characteristics may contribute to developing new materials with specific electronic or optical properties. Research into its potential applications in nanotechnology and organic electronics is ongoing.

In biological research, the compound can serve as a probe to study various pathways and mechanisms involving nitro and tetrazole groups. These functionalities are known to interact with biological systems, providing insights into metabolic processes and disease mechanisms.

作用机制

The mechanism of action of 2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating them. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

相似化合物的比较

Similar Compounds

- 2-chloro-N-(4-fluorophenyl)-N-methylacetamide

- 3-((5-chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione

Uniqueness

2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide is unique due to the presence of both a tetrazole ring and a nitrobenzamide group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

生物活性

2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide is a complex organic compound notable for its unique structural features, which include a chloro group, a tetrazole ring, and a nitrobenzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 376.73 g/mol. The structural characteristics contribute to its biological activity, particularly its interaction with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 942000-15-9 |

| Molecular Weight | 376.73 g/mol |

| Molecular Formula | C₁₅H₁₀ClFN₆O₃ |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of various biological pathways, particularly those involving nitro and tetrazole functionalities.

The tetrazole ring is known for its role in medicinal chemistry due to its ability to mimic carboxylic acids and participate in hydrogen bonding, which can enhance binding affinity to target proteins . The nitro group may also play a critical role in redox reactions and can influence the compound's overall reactivity and biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds featuring similar structures to this compound. For instance, tetrazole derivatives have shown broad-spectrum antibacterial and antifungal properties . The specific interactions of this compound with microbial enzymes could lead to the development of new antimicrobial agents.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Tetrazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting proliferation . Further studies are needed to elucidate the specific pathways through which this compound exerts its anticancer effects.

Enzyme Inhibition

Preliminary research indicates that this compound may inhibit key metabolic enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring could significantly enhance inhibitory potency against these enzymes .

Case Studies

Case Study 1: Enzyme Inhibition Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against α-glucosidase with IC50 values ranging from 0.90 μM to 10.75 μM, indicating their potential as antidiabetic agents .

Case Study 2: Antimicrobial Efficacy

A series of tetrazole derivatives were tested for their antibacterial properties, with several compounds demonstrating significant activity against Gram-positive and Gram-negative bacteria. The presence of the nitro group was found to enhance antimicrobial efficacy through mechanisms involving oxidative stress induction within bacterial cells .

常见问题

Q. What are the optimal synthetic routes for 2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between sodium azide and nitriles under acidic conditions .

- Step 2 : Alkylation of the tetrazole nitrogen with a chloromethyl-nitrobenzamide intermediate. Solvent choice (e.g., DMF or acetonitrile) and temperature (60–80°C) critically affect reaction efficiency .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Key Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate alkylation but may degrade nitro groups |

| Catalyst | K₂CO₃ or NaH | Base selection affects deprotonation efficiency |

| Solvent | DMF, MeCN | Polar aprotic solvents enhance nucleophilicity |

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software ) resolves bond lengths, angles, and torsional conformations. The tetrazole and nitrobenzamide moieties often exhibit planar geometry .

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substituent effects:

- 4-fluorophenyl : Doublet (~7.2 ppm, J = 8.5 Hz) for aromatic protons.

- Tetrazole-CH₂ : Singlet (~5.1 ppm) for methylene protons .

- FT-IR : Peaks at 1530 cm⁻¹ (C=N of tetrazole) and 1340 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, nitro positioning) affect the compound’s biological activity, and what contradictions exist in SAR studies?

- Methodological Answer :

- SAR Insights :

| Modification | Observed Effect | Source |

|---|---|---|

| Fluoro → Chloro (4-fluorophenyl) | Reduced enzyme inhibition (e.g., CYP450) due to steric hindrance | |

| Nitro at C5 vs. C3 | C5-nitro enhances electrophilicity, improving receptor binding affinity |

- Contradictions :

- Some studies report increased cytotoxicity with C5-nitro , while others note no significant change in antimicrobial activity . Resolution requires orthogonal assays (e.g., enzyme kinetics vs. cell viability) and molecular docking to clarify target specificity .

Q. What experimental strategies resolve contradictions in crystallographic data vs. computational docking predictions for this compound?

- Methodological Answer :

- Issue : Discrepancies in binding poses (e.g., tetrazole orientation in X-ray vs. docking models).

- Solutions :

Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess flexibility of the CH₂ linker between tetrazole and benzamide .

Electron Density Maps : Refine SHELXL parameters (e.g., ADPs) to resolve ambiguous torsional angles .

Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed conformations .

Q. How can researchers optimize bioassays to distinguish between on-target effects and nonspecific interactions mediated by the nitro group?

- Methodological Answer :

- Control Experiments :

- Nitro-reduced analog : Synthesize the amine derivative (via catalytic hydrogenation) to test if activity persists .

- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) with and without excess nitrobenzamide competitors .

- Assay Design :

Data Contradiction Analysis

Q. Why do solubility predictions (e.g., LogP) for this compound conflict with experimental measurements in aqueous buffers?

- Methodological Answer :

- Root Cause : The nitro and tetrazole groups create amphiphilic character, leading to aggregation in polar solvents.

- Resolution :

Dynamic Light Scattering (DLS) : Measure particle size in PBS (pH 7.4) to detect aggregates .

Co-solvent Systems : Use 10% DMSO/PBS to maintain monomeric solubility during bioassays .

- Revised LogP : Experimental LogP (3.2) exceeds predicted values (2.8) due to π-π stacking between aromatic rings .

Methodological Challenges

Q. What are the limitations of current synthetic methods for scaling up this compound without compromising stereochemical purity?

- Methodological Answer :

- Challenge : Racemization at the benzamide chiral center during alkylation.

- Solutions :

Low-Temperature Alkylation : Perform reactions at 0–4°C to minimize epimerization .

Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) for enantiomeric separation .

- Scale-Up Table :

| Scale | Yield (%) | Purity (%) |

|---|---|---|

| 1 mmol | 75 | 98 |

| 10 mmol | 68 | 95 |

| 100 mmol | 55 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。